Silabolin

説明

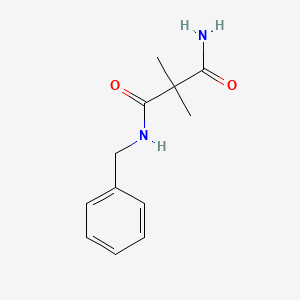

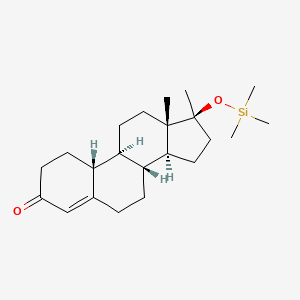

Silabolin, also known as this compound, is a useful research compound. Its molecular formula is C22H36O2Si and its molecular weight is 360.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

同化作用

Silabolinは同化作用を持つ薬剤です {svg_1}. 同化作用薬は、同化ステロイドとしても知られており、身体的およびパフォーマンスの向上を促進するために使用されます。 これらの薬剤は、細胞内、特に骨格筋のタンパク質を増加させることによって機能します {svg_2}.

臨床試験

This compoundは、実験的研究および臨床試験の対象となっています {svg_3}. これらの研究は、薬物の効果、効力、および安全性プロファイルを理解することを目的としています。 これらの研究の結果は、さまざまな医療用途での使用を導くことができます {svg_4}.

ホルモン不均衡の治療

This compoundは、ソ連医学科学アカデミーの実験内分泌学およびホルモン化学研究所で合成されました {svg_5}. これは、ホルモン不均衡または内分泌学に関連する状態の治療に適用できる可能性があることを示唆しています {svg_6}.

長時間作用試験

This compoundは、長時間作用効果について試験されています {svg_7}. これらの試験では、研究者は同化作用とアンドロゲン作用の解離を観察し、同化作用の増加とアンドロゲン作用の減少が見られました {svg_8}. この特性により、this compoundは特定の治療用途で好ましい選択肢になる可能性があります {svg_9}.

低毒性

研究によると、this compoundは比較的低毒性であることが示されています {svg_10}. 無傷のラット、マウス、モルモットにおける急性および慢性実験では、this compoundは他の特定の同化作用剤と比較して毒性が低いことが示されました {svg_11}. この低い毒性プロファイルにより、長期使用でも安全な選択肢になる可能性があります {svg_12}.

作用機序

Target of Action

Silabolin, also known as Silibinin, primarily targets the liver cells . It is the major active constituent of silymarin, a standardized extract of the milk thistle seeds . The primary role of this compound is to protect liver cells against toxins .

Mode of Action

This compound interacts with its targets by exhibiting hepatoprotective (antihepatotoxic) properties . This means it protects liver cells against toxins. It is presented as a mixture of two diastereomers, silybin A and silybin B, which are found in an approximately equimolar ratio . Both in vitro and animal research suggest that this compound has the ability to protect liver cells against toxins .

Biochemical Pathways

This compound affects multiple biochemical pathways. It plays an important role in the mechanism of the therapeutic action of anabolic agents by influencing protein synthesis in the organism . This influence on protein synthesis contributes to the transdifferentiation process of hepatic stellate cells (HSCs), shifting them from an activated phenotype to a more quiesced-like state .

Pharmacokinetics

It is generally accepted that optimizing the adme properties of a drug molecule is a challenging part of the drug discovery process . The ADME profile of a drug can have a major impact on its likelihood of success .

Result of Action

The molecular and cellular effects of this compound involve the transdifferentiation process of hepatic stellate cells (HSCs) from an activated phenotype to a more quiesced-like state . In this process, this compound demonstrates control over molecules associated with lipid metabolism such as FASN, MLYCD, ACSL4, CPTs, among others .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is generally understood that environmental factors can shape physical activity and nutrition behaviors, which in turn can influence the effectiveness of interventions that aim to promote these behaviors .

生化学分析

Biochemical Properties

Silabolin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with androgen receptors, leading to the activation of anabolic pathways. This compound also influences the activity of enzymes such as catalase and peroxidase, which are involved in oxidative stress responses . These interactions enhance protein synthesis and muscle growth while reducing muscle degradation.

Cellular Effects

This compound affects various types of cells and cellular processes. In muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to increased muscle mass. This compound also influences cell signaling pathways, such as the mTOR pathway, which is crucial for cell growth and proliferation . Additionally, it affects gene expression by upregulating genes involved in muscle growth and downregulating those associated with muscle atrophy. This compound’s impact on cellular metabolism includes increased glucose uptake and enhanced mitochondrial function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to androgen receptors, which leads to the activation of anabolic pathways. This binding interaction triggers a cascade of events, including the activation of transcription factors that regulate gene expression. This compound also inhibits the activity of enzymes involved in protein degradation, such as ubiquitin ligases . These molecular interactions result in increased protein synthesis, muscle growth, and improved physical performance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound exhibits a rapid increase in anabolic activity, which stabilizes after a few weeks . The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its anabolic effects for several weeks, with a gradual decline in activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes muscle growth and enhances physical performance without significant adverse effects . At high doses, this compound can cause toxic effects, including liver damage and hormonal imbalances. Threshold effects have been observed, where the anabolic effects plateau at higher doses, indicating a limit to the benefits of increased dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to protein synthesis and degradation. It interacts with enzymes such as catalase and peroxidase, which play roles in oxidative stress responses . This compound also affects metabolic flux by increasing glucose uptake and enhancing mitochondrial function. These interactions contribute to the overall anabolic effects of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is primarily localized in muscle tissues, where it exerts its anabolic effects . The distribution of this compound within the body is influenced by factors such as blood flow and tissue permeability. These factors determine the concentration of this compound in different tissues and its overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of muscle cells. It interacts with androgen receptors in the cytoplasm, leading to the activation of anabolic pathways . This compound’s activity is also influenced by post-translational modifications, such as phosphorylation, which can affect its localization and function. These modifications play a crucial role in directing this compound to specific cellular compartments and enhancing its anabolic effects.

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-13,17-dimethyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2Si/c1-21-12-10-18-17-9-7-16(23)14-15(17)6-8-19(18)20(21)11-13-22(21,2)24-25(3,4)5/h14,17-20H,6-13H2,1-5H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUQOXIBUBXJBO-ZCPXKWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O[Si](C)(C)C)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10998782 | |

| Record name | 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77572-72-6 | |

| Record name | Silabolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077572726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4R,6S)-3-Ethyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1207652.png)

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1207666.png)